molecular formula C9H9F4NO B13585279 (S)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

(S)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13585279
M. Wt: 223.17 g/mol
InChI Key: AOOXYSDYIWWUNE-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and fluoro substituents, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Fluorination: Introduction of the fluoro and trifluoromethyl groups can be achieved through electrophilic fluorination reactions.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can undergo reduction to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction: Used in studies involving protein-ligand interactions.

Medicine

    Drug Development:

    Therapeutics: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanol

Uniqueness

  • Structural Features : The presence of both amino and hydroxyl groups, along with the trifluoromethyl and fluoro substituents, makes it distinct.
  • Chirality : The (2S)-enantiomer provides specific stereochemical properties that are not present in similar compounds.
  • Reactivity : The compound’s unique reactivity profile allows for diverse chemical transformations.

This detailed article provides a comprehensive overview of (2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

AOOXYSDYIWWUNE-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@@H](CO)N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F

Origin of Product

United States

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